Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)-
Overview
Description
2,4,6,8-Tetramethylcyclotetrasiloxane , is a silicon-based compound with the molecular formula C4H16O4Si4 . It is a cyclic organosilicon compound characterized by its four silicon atoms and four oxygen atoms forming a ring structure, with each silicon atom bonded to a methyl group and a trifluoropropyl group.
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: This involves the addition of silane compounds to alkenes in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Dehydrocoupling Reaction: This method involves the reaction of silanes with silanol groups to form siloxane bonds. The reaction is usually carried out at elevated temperatures and may require a catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors and large-scale distillation units to purify the final product. The use of automated systems ensures consistent quality and yield.
Types of Reactions:
Hydrosilylation: This reaction involves the addition of silane compounds to alkenes, forming new Si-C bonds.
Dehydrocoupling: This reaction forms siloxane bonds by eliminating hydrogen from silanol groups.
Oxidation: Cyclotetrasiloxane can undergo oxidation reactions to form silanols or silicic acids.
Common Reagents and Conditions:
Platinum Catalysts: Used in hydrosilylation reactions to facilitate the addition of silane compounds.
Elevated Temperatures: Required for dehydrocoupling reactions to promote the formation of siloxane bonds.
Major Products Formed:
Siloxane Polymers: Resulting from dehydrocoupling reactions.
Silanols: Formed through oxidation reactions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can bind to certain biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics .
Dosage Effects in Animal Models
The effects of Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
It is known that this compound can interact with certain enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with certain transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Scientific Research Applications
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)-, has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials.
Biology: Employed in the study of biomimetic systems and the development of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects through its unique molecular structure, which allows it to interact with various substrates and reagents. The trifluoropropyl groups enhance its reactivity and stability, making it suitable for a wide range of applications. The mechanism involves the formation of siloxane bonds and the subsequent reactions with other chemical species.
Comparison with Similar Compounds
Tetramethylcyclotetrasiloxane: Similar structure but lacks the trifluoropropyl groups.
2,4,6,8-Tetramethylcyclotetrasiloxane: Similar core structure but different substituents.
Uniqueness:
The presence of trifluoropropyl groups in Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)-, enhances its chemical stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28F12O4Si4/c1-33(9-5-13(17,18)19)29-34(2,10-6-14(20,21)22)31-36(4,12-8-16(26,27)28)32-35(3,30-33)11-7-15(23,24)25/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVNCWWRDSAYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F12O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059985 | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Gelest MSDS] | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
429-67-4 | |
Record name | 1,3,5,7-Tetrakis(3,3,3-trifluoropropyl)-1,3,5,7-tetramethylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3,3-Trifluoropropyl)methylsiloxane cyclic tetramer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)cyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3,3,3-TRIFLUOROPROPYL)METHYLSILOXANE CYCLIC TETRAMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZH4CP48X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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